7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol
Description
7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol is a quinoline derivative featuring a quinolin-8-ol backbone substituted at the 7th position with a (4-methylpiperazin-1-yl)(thiophen-2-yl)methyl group. The 4-methylpiperazine moiety introduces a tertiary amine, influencing solubility and bioavailability, while the thiophene ring contributes to lipophilicity and π-π interactions.
Properties
IUPAC Name |
7-[(4-methylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-21-9-11-22(12-10-21)18(16-5-3-13-24-16)15-7-6-14-4-2-8-20-17(14)19(15)23/h2-8,13,18,23H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYJKFBBEIHIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where thiophene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Methylpiperazinyl Moiety: The final step involves the nucleophilic substitution reaction where the quinoline derivative is reacted with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, Lewis acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could lead to partially or fully reduced quinoline rings .
Scientific Research Applications
7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique pharmacological properties.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
Quinolin-8-ol derivatives vary primarily in their 7th-position substituents, which dictate physicochemical and biological properties. Below is a comparative analysis:
Piperazine-Based Derivatives
7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol Structure: Ethyl substituent on piperazine instead of methyl.
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol Structure: Chlorine at position 5; 4-phenylpiperazine at position 5. Impact: The chlorine atom enhances electron-withdrawing effects, while the phenylpiperazine may improve CNS penetration. Molecular weight: 353.8 g/mol; XLogP3: 3.9 .
Thiophene-Containing Analogues
7-((4-Chlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol Structure: Combines chlorophenyl and pyridinylamino groups. Impact: The pyridine-thiophene substitution difference may affect metal chelation or cytotoxicity. Molecular weight: 369.8 g/mol .
Aromatic and Heterocyclic Substitutions
7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol Structure: Fluorophenyl instead of thiophene. Impact: Fluorine increases electronegativity and metabolic stability. CAS: 307540-52-9 .
7-(Phenyl(phenylamino)methyl)quinolin-8-ol Structure: Diphenylaminomethyl substituent. Synthesis: Catalyzed by MCM-41-tryptophan-Zn nanocatalyst (yield: 90%, Table 4 in ). Advantages include recyclability and mild conditions compared to toxic catalysts like nano MgO .
Mannich Base Derivatives
7-(Morpholinomethyl)quinolin-8-ol (Q-2) and 7-(Piperidin-1-ylmethyl)quinolin-8-ol (Q-3) Structure: Morpholine/piperidine instead of piperazine. Biological Relevance: The CH2-N subunit is critical for cytotoxicity.
Biological Activity
7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol is a synthetic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a unique structure with a quinoline core, a thienylmethyl group, and a methylpiperazinyl moiety, suggesting potential pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The chemical structure of 7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol can be represented as follows:
This compound has a molecular weight of approximately 300.42 g/mol, with specific functional groups that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit or activate enzymes involved in critical biological processes, potentially affecting metabolic pathways.
- DNA/RNA Interaction : The compound can bind to nucleic acids, influencing gene expression and replication.
- Receptor Modulation : It acts as an agonist or antagonist at various receptor sites, impacting cellular signaling pathways.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Preliminary studies on 7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol suggest potential efficacy against various bacterial strains. The compound's structure enhances its binding affinity to bacterial targets, leading to inhibition of growth.
Antiviral Activity
The compound has been evaluated for antiviral properties, particularly against viral infections that exploit host cellular machinery. Its mechanism may involve interference with viral replication processes.
Anticancer Activity
Significant attention has been directed towards the anticancer potential of 7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer). The following table summarizes its anticancer activity compared to standard treatments:
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| HepG2 | 99.98 | 6.92 |
| MCF-7 | 100.39 | 8.26 |
| A549 | 100.07 | 8.99 |
| DU145 | 99.93 | 7.89 |
These results indicate that the compound exhibits superior potency compared to established agents like Sunitinib in inhibiting tumor growth.
Case Studies and Research Findings
- Cytotoxicity Studies : A study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay, revealing high inhibition rates and low IC50 values indicative of potent antitumor activity .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces cell cycle arrest at the S phase and alters apoptotic pathways, enhancing its potential as an anticancer agent .
- Comparative Analysis : The compound was compared with structurally similar derivatives, such as 5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol, which showed differing levels of biological activity due to variations in substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
